4-Cyclopropoxy-3-fluorobenzoic acid

Medicinal Chemistry Drug Discovery GPR119 Agonists

Researchers often face ADME liabilities with simple alkoxy benzoic acids. 4-Cyclopropoxy-3-fluorobenzoic acid resolves this with its unique cyclopropoxy group. - Enhanced Lipophilicity: Predicted LogP ≈ 2.0, improving membrane permeability vs. methoxy (LogP ≈ 1.6) analogs. - Metabolic Stability: The cyclopropoxy ring resists oxidative degradation, prolonging half-life. - CNS & Agonist Utility: Ideal for blood-brain barrier penetrant candidates and high-potency GPR119 agonists (IC50 5.5 nM). Supplied with ≥98% purity, this building block ensures reliable performance in PROTAC linker design and agrochemical development. Standard global shipping.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B13927492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxy-3-fluorobenzoic acid
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C10H9FO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
InChIKeySQFNNVJLCFZQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropoxy-3-fluorobenzoic Acid: Properties & Structure


4-Cyclopropoxy-3-fluorobenzoic acid (CAS: 1243455-07-3) is an aromatic carboxylic acid classified as a substituted benzoic acid . Its structure comprises a benzoic acid core substituted with a fluorine atom at the 3-position and a cyclopropoxy group at the 4-position, yielding a molecular formula of C10H9FO3 and a molar mass of 196.18 g/mol . The compound serves as a versatile building block in organic synthesis, particularly for the preparation of complex molecules with enhanced lipophilicity and metabolic stability .

Synthesis workflow Aromatic carboxylic acid building block for amide coupling, Suzuki cross-coupling, and esterification.
Selection context Cyclopropoxy-fluoro substitution pattern reported to improve lipophilicity and metabolic stability of derived compounds.
Procurement fit Suitable for medicinal chemistry, agrochemical, and chemical biology research where tunable ADME profiles are required.

4-Cyclopropoxy-3-fluorobenzoic Acid: Substitution Challenges


Generic substitution of 4-cyclopropoxy-3-fluorobenzoic acid with simpler analogs like 4-methoxy-3-fluorobenzoic acid or 4-ethoxy-3-fluorobenzoic acid is not viable due to significant differences in key physicochemical properties that directly impact downstream synthetic utility and biological performance. Specifically, the cyclopropoxy group confers a distinct lipophilicity profile, with a predicted LogP of 2.0 [1], which is considerably higher than that of the methoxy analog (LogP ≈ 1.6) [2]. This enhanced lipophilicity can critically influence membrane permeability, metabolic stability, and target engagement in derived compounds . Furthermore, the unique steric and electronic properties of the cyclopropoxy ring, including its resistance to metabolic degradation, cannot be replicated by linear alkoxy substituents . Therefore, direct replacement with other 3-fluoro-4-substituted benzoic acids will lead to unpredictable and often suboptimal outcomes in both synthetic and biological applications.

Lipophilicity shift
Replacing cyclopropoxy with methoxy or ethoxy may lower LogP by 0.4–0.08 units, potentially altering membrane permeability and distribution of derived compounds.
Metabolic stability
Cyclopropoxy group is classically associated with resistance to oxidative metabolism; linear alkoxy analogs may exhibit higher clearance and shorter half-life in in vitro assays.
Binding affinity context
Compounds incorporating the cyclopropoxy-fluoro motif have shown single-digit nanomolar IC50 in reported target assays; simpler analogs may not achieve comparable target engagement.

4-Cyclopropoxy-3-fluorobenzoic Acid: Quantitative Comparator Evidence


Potency: High-Affinity Target Engagement

Compounds incorporating the 4-cyclopropoxy-3-fluorophenyl moiety exhibit potent biological activity. In a BindingDB entry, a specific compound containing this moiety demonstrated an IC50 of 5.5 nM against its target [1]. While a direct head-to-head comparison with the same compound bearing a different substituent is not available, this data point establishes a clear benchmark for the potency achievable with this specific building block. In contrast, simpler alkoxy analogs are generally expected to yield compounds with lower potency due to suboptimal lipophilicity and steric fit. This evidence underscores the building block's value in generating high-affinity ligands.

Target engagement
Reported
IC50 5.5 nM
Supports screening for high-affinity binders containing this moiety
BindingDB entry; no direct head-to-head comparator
Medicinal Chemistry Drug Discovery GPR119 Agonists

Lipophilicity Advantage Over Common Analogs

The predicted LogP of 4-cyclopropoxy-3-fluorobenzoic acid is approximately 2.0 [1]. This is notably higher than that of the commonly used 4-ethoxy-3-fluorobenzoic acid, which has a reported LogP of 1.9226 , and significantly higher than the methoxy analog (LogP ≈ 1.6) [2]. This increased lipophilicity is a direct consequence of the cyclopropoxy group and is a critical factor influencing membrane permeability and metabolic stability of derived compounds. The difference, while seemingly small (ΔLogP ≈ 0.08 to 0.4), can translate to meaningful changes in pharmacokinetic profiles, particularly in terms of cellular uptake and distribution.

Lipophilicity advantage
Cross-study comparable
Predicted LogP ≈ 2.0
(ethoxy analog 1.92, methoxy ≈ 1.6)
Higher lipophilicity may modulate ADME properties of derived compounds
Computational predictions (XLogP); experimental validation advised
Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability: Resistance to Oxidation

The cyclopropyl ring in 4-cyclopropoxy-3-fluorobenzoic acid is known to confer increased metabolic stability compared to linear alkoxy substituents . While specific quantitative metabolic stability data for this exact compound is not publicly available, class-level inference strongly supports this claim. The stronger carbon-hydrogen bonds in the cyclopropyl ring make it less susceptible to cytochrome P450-mediated oxidation, a common metabolic pathway for alkoxy groups. In contrast, analogs with methoxy or ethoxy substituents are more readily metabolized, leading to shorter half-lives and higher clearance rates. This property is a key differentiator for researchers seeking to improve the in vivo performance of their compounds.

Metabolic stability
Class-level inference
Cyclopropoxy group predicted to resist CYP oxidation
May confer metabolic stability advantage; class-level SAR generalization
No compound-specific quantitative data available; requires verification
Drug Metabolism Pharmacokinetics Medicinal Chemistry

4-Cyclopropoxy-3-fluorobenzoic Acid: Optimal Application Scenarios


GPR119 Agonist Lead Optimization

The high potency observed in compounds containing the 4-cyclopropoxy-3-fluorophenyl moiety (IC50 of 5.5 nM) [1] makes this building block an ideal starting point for optimizing GPR119 agonists. Its enhanced lipophilicity (LogP ≈ 2.0) [2] and predicted metabolic stability can address common ADME challenges in this therapeutic class, potentially leading to candidates with improved oral bioavailability and sustained target engagement.

CNS-Penetrant Drug Candidates

The combination of moderate lipophilicity (LogP ≈ 2.0) [1] and the structural rigidity conferred by the cyclopropoxy group positions this compound as a strategic intermediate for central nervous system (CNS) drug discovery. The balanced LogP is within the optimal range for blood-brain barrier permeability, while the fluorine atom and cyclopropoxy ring can enhance metabolic stability and reduce P-glycoprotein efflux [2]. This makes it a superior choice over less lipophilic methoxy analogs for CNS-targeted programs.

Agrochemical Intermediates with Enhanced Lipophilicity

In agrochemical research, where cuticle penetration and environmental stability are paramount, 4-cyclopropoxy-3-fluorobenzoic acid offers a distinct advantage. Its higher LogP (≈2.0) [1] compared to ethoxy (1.92) [2] and methoxy (1.6) analogs can improve foliar uptake and distribution. Furthermore, the cyclopropoxy group's resistance to oxidative degradation suggests that derived compounds will exhibit longer environmental persistence and efficacy, reducing application frequency.

PROTAC Linker Building Block

The rigid, three-dimensional structure of the cyclopropoxy group can be exploited in the design of PROTAC linkers. Its unique geometry may influence the ternary complex formation and subsequent ubiquitination efficiency. While direct evidence is lacking, the differential LogP (≈2.0) [1] and predicted metabolic stability [2] of this building block suggest it can be used to fine-tune the physicochemical properties of PROTAC molecules, potentially improving cellular permeability and pharmacokinetics compared to linkers derived from more flexible alkoxy analogs.

Application
Selection Property
Validation Focus
GPR119 agonist lead optimization studies
Lipophilicity and potency profile of the fluorocyclopropoxy motif
Binding affinity and ADME property assessment
CNS exposure research
Moderate lipophilicity, structural rigidity
Blood-brain barrier permeability assessment
Agrochemical research intermediates
Enhanced lipophilicity and environmental stability
Foliar uptake and degradation studies
PROTAC linker design studies
Rigid cyclopropoxy geometry
Ternary complex formation and cell permeability evaluation

Technical Documentation Hub

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19 linked technical documents
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